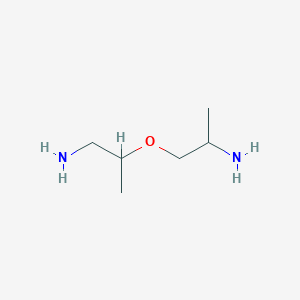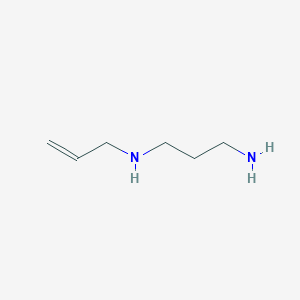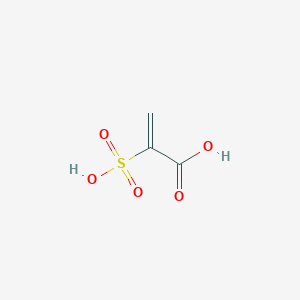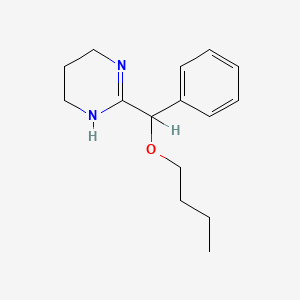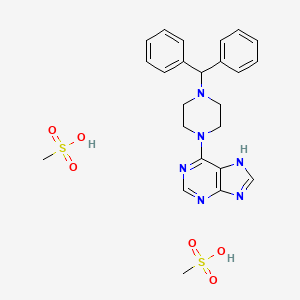
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate): is a complex organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a benzhydryl-piperazine moiety and bis(methanesulfonate) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through condensation reactions involving formamide derivatives and amines.
Introduction of the Benzhydryl-Piperazine Moiety: This step involves the nucleophilic substitution of the purine core with benzhydryl-piperazine under basic conditions.
Addition of Methanesulfonate Groups: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzhydryl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl-substituted purine derivatives.
Substitution: Various functionalized purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. It may exhibit activity against certain diseases by modulating enzyme activity or receptor function.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl-piperazine moiety may enhance binding affinity to specific targets, while the purine core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Benzhydryl-1-piperazinyl)-9H-purine-9-ethanol dihydrochloride
- 2-(4-Benzhydryl-1-piperazinyl)-7H-purine;methanesulfonic acid
Uniqueness
Compared to similar compounds, 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) is unique due to the presence of bis(methanesulfonate) groups, which may enhance its solubility and reactivity. Additionally, the specific substitution pattern on the purine ring can lead to distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
26132-67-2 |
|---|---|
Molekularformel |
C24H30N6O6S2 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
6-(4-benzhydrylpiperazin-1-yl)-7H-purine;methanesulfonic acid |
InChI |
InChI=1S/C22H22N6.2CH4O3S/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-21(24-15-23-19)25-16-26-22;2*1-5(2,3)4/h1-10,15-16,20H,11-14H2,(H,23,24,25,26);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
HIKFPJJUSMZSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=NC=NC3=C2NC=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

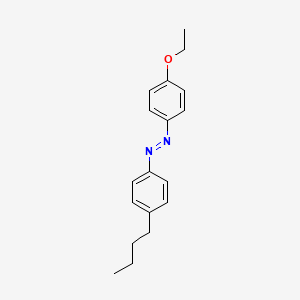

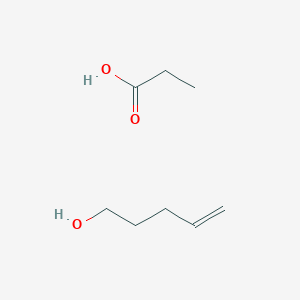
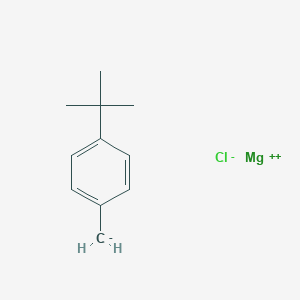
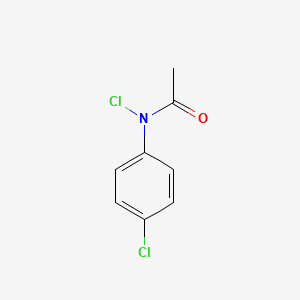
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
